Diethyl 2,2-dimethylglutarate
Description
Diethyl 2,2-dimethylglutarate is a diester derivative of 2,2-dimethylglutaric acid (C₇H₁₂O₄, molecular weight 160.17 g/mol) . Its structure features two ethyl ester groups attached to the α-positions of a glutaric acid backbone, with two methyl substituents at the central carbon (C2). This configuration confers unique steric and electronic properties, influencing its solubility, reactivity, and applications in organic synthesis, polymer chemistry, and coordination chemistry. The compound is often utilized as a precursor in hydrolysis reactions, polymerization stabilizers, and ligand frameworks for metal-organic coordination polymers .
Properties
CAS No. |
78092-07-6 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
diethyl 2,2-dimethylpentanedioate |
InChI |
InChI=1S/C11H20O4/c1-5-14-9(12)7-8-11(3,4)10(13)15-6-2/h5-8H2,1-4H3 |
InChI Key |
QIZQGVMVRZIBBS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C)(C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)CCC(C)(C)C(=O)OCC |
Other CAS No. |
78092-07-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical and Structural Properties
| Property | Diethyl 2,2-Dimethylglutarate | Dimethyl 2,2-Dimethylglutarate | 2,2-Dimethylglutaric Acid | Diethyl 2-Acetylglutarate |
|---|---|---|---|---|
| Molecular Formula | C₁₁H₂₀O₄ | C₉H₁₆O₄ | C₇H₁₂O₄ | C₁₁H₁₈O₅ |
| Molecular Weight (g/mol) | 216.27 | 188.22 | 160.17 | 230.26 |
| Ester Groups | Ethyl | Methyl | N/A (free acid) | Ethyl (with acetyl substituent) |
| Key Substituents | 2,2-Dimethyl | 2,2-Dimethyl | 2,2-Dimethyl | 2-Acetyl |
| Solubility | Lipophilic | Moderate polarity | Hydrophilic | Moderate lipophilicity |
- Lipophilicity : Diethyl 2,2-dimethylglutarate’s ethyl groups enhance its solubility in organic solvents compared to the dimethyl analog or the parent acid .
- Steric Effects : The ethyl groups introduce greater steric hindrance than methyl groups, affecting reactivity in nucleophilic substitutions or coordination chemistry .
Chemical Reactivity
Hydrolysis Behavior :
- Under basic conditions , diethyl 2,2-dimethylglutarate hydrolyzes to dimethyl 2,2-dimethylglutarate, retaining the methyl substituents .
- In acidic conditions , hydrolysis may lead to decarboxylation or cyclization, unlike dimethyl analogs, which are more resistant to side reactions .
Polymer Stabilization :
- Di-tert-butyl 2,2-dimethylglutarate (a bulkier analog) acts as a stabilizer in acrylate polymerization, showing slower reaction kinetics with oligomers compared to diethyl derivatives .
Preparation Methods
Acid-Catalyzed Esterification
This conventional method involves reacting 2,2-dimethylglutaric acid with excess ethanol under acidic conditions:
Reaction :
2,2-Dimethylglutaric acid + 2 Ethanol → Diethyl 2,2-dimethylglutarate + 2 H₂O
- Catalyst: Concentrated H₂SO₄ (0.1–0.3 mol%)
- Temperature: 60–80°C
- Duration: 8–24 h
- Yield: ~85–92% (extrapolated from dimethyl glutarate synthesis)
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Acid:EtOH) | 1:4–1:6 | ↑ Excess ethanol drives equilibrium |
| Catalyst Loading | 0.2 mol% H₂SO₄ | ↑ Beyond 0.3 mol% causes side reactions |
| Reaction Time | 12–18 h | Prolonged time improves conversion |
Transesterification of Dimethyl Esters
A two-step process leveraging existing dimethyl esters (e.g., dimethyl glutarate) as intermediates:
Step 1 : Synthesis of dimethyl 2,2-dimethylglutarate via alkylation:
- Base: NaH or LDA in THF
- Alkylating Agent: Methyl iodide (2 equiv)
- Temperature: 0°C → RT
Step 2 : Transesterification with ethanol:
Reaction :
Dimethyl 2,2-dimethylglutarate + 2 Ethanol → Diethyl 2,2-dimethylglutarate + 2 Methanol
- Catalyst: Ti(OiPr)₄ (5 mol%)
- Temperature: Reflux (78°C)
- Yield: ~78–85% (based on analogous transesterification data)
Solid Acid-Catalyzed Esterification
Environmentally benign approach using heterogeneous catalysts:
Catalysts :
- Strongly acidic cation-exchange resins (e.g., Amberlyst-15)
- Sulfated zirconia
- Substrate Ratio: 1:5 (acid:ethanol)
- Catalyst Loading: 10–15 wt%
- Temperature: 90–110°C
- Duration: 6–10 h
| Catalyst | Conversion (%) | Selectivity (%) | Reference Model |
|---|---|---|---|
| Amberlyst-15 | 89 | 93 | (hydrolysis reverse) |
| Sulfated zirconia | 82 | 88 | (analogous systems) |
Microwave-Assisted Synthesis
Accelerated method for rapid ester formation:
Conditions :
- Power: 300 W
- Temperature: 100°C
- Time: 30–45 min
- Catalyst: p-Toluenesulfonic acid (0.1 mol%)
- Yield: ~88% (extrapolated from microwave esterification benchmarks)
Critical Analysis of Methodologies
- Acid-Catalyzed Esterification : High yields but generates acidic waste.
- Transesterification : Requires pre-synthesized dimethyl ester; adds synthetic steps.
- Solid Catalysts : Reusable (≥5 cycles), but higher temperatures needed.
- Microwave : Energy-efficient but scalability challenges.
Q & A
Q. What are the established synthetic routes for diethyl 2,2-dimethylglutarate, and how do reaction conditions influence yield?
Diethyl 2,2-dimethylglutarate is typically synthesized via esterification of β,β-dimethylglutaric acid with ethanol in the presence of thionyl chloride (SOCl₂). A reflux time of 3 hours with a 109% excess of ethanol yields 98% product purity . Key factors include:
- Catalyst selection : Thionyl chloride acts as both a catalyst and dehydrating agent.
- Temperature control : Prolonged reflux may lead to side reactions (e.g., diethyl ether formation).
- Purification : Distillation under reduced pressure ensures high purity.
| Reaction Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| SOCl₂ Excess | 68% | Prevents incomplete esterification |
| Ethanol Excess | 109% | Drives equilibrium toward ester formation |
| Reflux Duration | 3 hours | Balances reaction completion vs. degradation |
Q. How is diethyl 2,2-dimethylglutarate characterized structurally, and what analytical techniques are critical?
X-ray crystallography and NMR spectroscopy are primary methods. For crystallography:
- Space group determination : SHELXT automates Laue group identification using single-crystal diffraction data .
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Visualization : OLEX2 integrates structure solution, refinement, and graphical representation .
NMR (¹H and ¹³C) confirms ester group integrity and methyl substituents. For example, HRMS (M + Na⁺ = 355.1149) aligns with theoretical values for derivatives .
Q. What role does diethyl 2,2-dimethylglutarate play in coordination polymer synthesis?
The compound acts as a flexible ligand in hydrothermal synthesis of coordination polymers. For example:
- Linker flexibility : Its dimethyl groups enable variable binding angles with metal centers (e.g., Cu²⁺, Zn²⁺).
- Structural diversity : Combined with bis(imidazole) ligands, it forms 2D/3D frameworks with tunable porosity .
Advanced Research Questions
Q. How should experimental designs account for contradictory data in uptake studies involving diethyl 2,2-dimethylglutarate derivatives?
Evidence from barley grain glutamine uptake assays highlights buffer-dependent discrepancies (e.g., 2,2'-dimethylglutarate vs. succinate buffers). Key considerations:
- Buffer selection : 2,2'-dimethylglutarate inhibits long-term uptake due to pH instability (optimum pH 5) .
- Control experiments : Use inhibitors like dinitrophenol (72% inhibition) to distinguish mediated vs. nonmediated uptake .
- Statistical validation : Apply Hofstee plots (v vs. v/S) to quantify nonmediated contributions (5.2% at 1 μM substrate) .
Q. What methodologies resolve crystallographic data inconsistencies in diethyl 2,2-dimethylglutarate derivatives?
Discrepancies in lattice parameters or thermal motion require:
- High-resolution data : Ensure completeness >99% (θmax = 67.1°) and Rint < 0.04 to minimize systematic errors .
- Anisotropic refinement : SHELXL models atomic displacement parameters to address thermal motion artifacts .
- Validation tools : OLEX2’s built-in analysis (e.g., R-factors, electron density maps) identifies misplaced atoms .
Q. How can researchers optimize synthetic protocols for diethyl 2,2-dimethylglutarate-based coordination polymers?
- Hydrothermal conditions : Adjust temperature (80–120°C) and reaction time (24–72 hours) to control crystal nucleation .
- Ligand ratios : A 1:1 molar ratio of 2,2-dimethylglutarate to bis(imidazole) ligands maximizes framework stability .
- Post-synthetic modification : Solvent-assisted ligand exchange (e.g., DMF → methanol) enhances porosity .
Q. What statistical frameworks are recommended for analyzing dose-response data in toxicological studies of related esters?
- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values.
- Bias adjustment : Apply inverse-variance weighting in meta-analyses to address heterogeneous study designs .
- Software tools : R/Bioconductor packages (e.g., limma) enable robust differential analysis of high-throughput data .
Methodological Guidelines
- Data reporting : Include crystallographic tables (space group, Z-value, R-factors) and raw NMR/HRMS spectra in appendices .
- Ethical compliance : Adhere to MRC guidelines for experimental reproducibility, including blinding in uptake assays .
- Critical analysis : Discuss limitations (e.g., buffer artifacts in uptake studies) and propose validation experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
